4-Nitronaphthalene-2,6-dicarboxylic acid
Description
Contextualizing Naphthalene (B1677914) Scaffolds in Molecular and Materials Science
The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a fundamental building block in both medicinal chemistry and materials science. ijpsjournal.comnih.govnih.gov Its rigid and planar structure provides a well-defined and predictable framework for the spatial arrangement of functional groups. This inherent structural integrity is crucial in the design of materials where precise molecular organization is paramount, such as in the formation of liquid crystals, organic semiconductors, and porous crystalline materials. acs.org The extended π-electron system of naphthalene also endows it with unique photophysical properties, making it a common component in fluorescent probes and other optoelectronic devices. ijpsjournal.com In the context of materials science, the derivatization of the naphthalene core allows for the systematic modification of its electronic and steric properties, thereby enabling the rational design of materials with tailored functionalities. nih.gov
The Significance of Dicarboxylic Acid Functionality in Organic Building Blocks
The presence of two carboxylic acid groups transforms a simple organic molecule into a highly versatile building block, often referred to as a "linker" or "ligand" in the construction of larger molecular assemblies. nih.govnih.govacs.org Dicarboxylic acids are particularly pivotal in the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.govnih.govacs.org The carboxylate groups can coordinate to metal ions in various modes (monodentate, bidentate, bridging), leading to a rich structural diversity of the resulting frameworks. nih.govnih.govacs.org This versatility allows for the systematic design of porous materials with tunable pore sizes and chemical environments, which are of significant interest for applications in gas storage, separation, and catalysis. researchgate.netnih.govrsc.orgnih.gov Beyond coordination chemistry, dicarboxylic acids are fundamental monomers in the synthesis of polyesters and polyamides, contributing to the development of advanced polymers with enhanced thermal and mechanical properties.
Role of Nitro-Substitution in Modulating Electronic Properties and Reactivity of Aromatic Systems
The introduction of a nitro (NO₂) group onto an aromatic ring profoundly alters its electronic landscape and chemical reactivity. nih.govwikipedia.org The nitro group is a strong electron-withdrawing group, both through inductive and resonance effects. nih.govwikipedia.org This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution reactions, making them less reactive than their non-nitrated counterparts. wikipedia.org Conversely, this electronic perturbation facilitates nucleophilic aromatic substitution, a reaction that is typically challenging for electron-rich aromatic systems. wikipedia.org From a materials perspective, the presence of a nitro group can significantly impact the photophysical and electronic properties of a molecule, influencing its absorption and emission spectra, as well as its electron affinity. libretexts.org These modifications are of great interest in the development of materials for electronics, nonlinear optics, and sensing applications. nih.gov
Overview of 4-Nitronaphthalene-2,6-dicarboxylic Acid as a Research Scaffold
This compound (CAS: 1638156-89-4) is a molecule that strategically combines the aforementioned structural features. Its naphthalene core provides a rigid and extended aromatic system. The two carboxylic acid groups at the 2- and 6-positions offer versatile coordination sites for the construction of extended structures like MOFs and coordination polymers. The nitro group at the 4-position, with its strong electron-withdrawing properties, is expected to significantly modulate the electronic character of the naphthalene ring system.
Despite its promising structural attributes, a comprehensive survey of the scientific literature reveals a notable scarcity of dedicated research on this compound. While its parent compound, 2,6-naphthalenedicarboxylic acid, is a well-studied linker in materials chemistry, the influence of the 4-nitro substituent on its properties and applications remains largely unexplored. This lack of specific data underscores the potential of this compound as a novel building block for future research endeavors. The strategic placement of the functional groups suggests that it could be a valuable scaffold for creating new materials with unique electronic, optical, and catalytic properties. Further investigation into the synthesis, characterization, and application of this compound is warranted to fully unlock its scientific potential.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H7NO6 |
|---|---|
Molecular Weight |
261.19 g/mol |
IUPAC Name |
4-nitronaphthalene-2,6-dicarboxylic acid |
InChI |
InChI=1S/C12H7NO6/c14-11(15)7-2-1-6-3-8(12(16)17)5-10(13(18)19)9(6)4-7/h1-5H,(H,14,15)(H,16,17) |
InChI Key |
ZXKSKEVTGBNMBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)C(=O)O)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Nitronaphthalene 2,6 Dicarboxylic Acid and Its Derivatives
Strategies for Nitro Group Introduction on Naphthalene (B1677914) Dicarboxylic Acid Frameworks
The introduction of a nitro group onto the naphthalene dicarboxylic acid scaffold is a key step in the synthesis of the target molecule. This is typically achieved through nitration reactions, which can be broadly categorized into direct nitration processes and non-acidic approaches.
Direct Nitration Processes of Naphthalene Derivatives
Direct nitration involves the treatment of a naphthalene derivative with a nitrating agent, leading to the substitution of a hydrogen atom with a nitro group (–NO2).
A well-established method for the nitration of aromatic compounds, including naphthalene derivatives, is the use of a "mixed acid" solution comprising nitric acid (HNO₃) and sulfuric acid (H₂SO₄). chegg.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). chegg.comyoutube.com This powerful electrophile then attacks the electron-rich naphthalene ring, leading to the formation of a nitro-substituted product. youtube.comvpscience.org While this classical methodology is straightforward, a significant drawback is the generation of substantial acidic waste during the workup process. acs.org
The general reaction can be represented as: C₁₀H₈ + HNO₃ + H₂SO₄ → C₁₀H₇NO₂ + H₂O + HSO₄⁻
Due to the deactivating nature of the two carboxylic acid groups on the naphthalene ring, nitration of naphthalene dicarboxylic acids often requires harsh reaction conditions, such as heating with fuming nitric acid in the presence of concentrated sulfuric acid. acs.org
Table 1: Comparison of Nitration Conditions for Naphthalene Derivatives
| Starting Material | Nitrating Agent | Conditions | Product(s) |
|---|---|---|---|
| Naphthalene | HNO₃/H₂SO₄ | Not specified | α-nitro naphthalene vpscience.org |
| Naphthalene-1-carboxylic acid ester | Fuming HNO₃/Conc. H₂SO₄ | Room temperature, 30 min | Mixture of nitro isomers acs.org |
The position of the incoming nitro group on the naphthalene ring is a critical aspect of the synthesis. Naphthalene itself typically undergoes electrophilic substitution, such as nitration, preferentially at the α-position (C1 or C4) rather than the β-position (C2, C3, C6, or C7). vpscience.orgstackexchange.com This preference is attributed to the greater stability of the carbocation intermediate formed during the reaction, which allows for the maintenance of an intact benzene (B151609) ring in more resonance structures. stackexchange.comyoutube.com
However, the presence of substituents on the naphthalene ring significantly influences the regioselectivity of further substitutions. Electron-withdrawing groups, such as carboxylic acids, deactivate the ring towards electrophilic attack and direct incoming electrophiles to specific positions. In the case of 2,6-naphthalenedicarboxylic acid, the existing carboxyl groups at the 2 and 6 positions will direct the incoming nitro group. The deactivating effect of these groups makes the nitration more challenging and influences the final position of the nitro group. The directing effects of substituents are a fundamental principle in predicting the outcome of electrophilic aromatic substitution reactions. libretexts.org
Non-Acidic Nitration Approaches for Naphthalenecarboxylic Acid Esters
To circumvent the issues associated with strongly acidic conditions, non-acidic nitration methods have been developed. One such approach involves the use of nitrogen dioxide (NO₂) in the presence of ozone (O₃). acs.orgnih.gov This method has been successfully applied to the nitration of naphthalenecarboxylic acid esters. acs.org A key advantage of this technique is the avoidance of hydrolytic cleavage of the ester functional groups, a common side reaction under strongly acidic conditions. nih.gov The reaction proceeds smoothly in an inert organic solvent at low temperatures. nih.gov The mechanism of this "Kyodai nitration" is thought to involve a competition between an electrophilic substitution process with the nitronium ion and an addition-elimination sequence involving the nitrogen trioxide radical (•NO₃). nih.gov
Carboxylation Techniques for Substituted Naphthalenes
An alternative synthetic strategy involves the introduction of carboxylic acid groups onto a pre-functionalized naphthalene ring.
Carbon Dioxide Incorporation Methodologies
Carboxylation is a chemical reaction that introduces a carboxyl group (–COOH) into a substrate, typically by reacting it with carbon dioxide (CO₂). wikipedia.org This method is a cornerstone of organic synthesis for preparing carboxylic acids from organic halides via Grignard or organolithium reagents. wikipedia.org In the context of naphthalene derivatives, electrochemical carboxylation has been explored. researchgate.net This technique offers a pathway to synthesize carboxylic acids under milder conditions and can be more sustainable than traditional methods. researchgate.net While the direct carboxylation of an inactive aryl C-H bond is challenging, advances have been made using transition-metal catalysts. mdpi.com For instance, Rh(I) catalysts have been shown to facilitate the direct carboxylation of aryl C-H bonds with CO₂ under atmospheric pressure. mdpi.com
The electrochemical carboxylation of naphthalene itself has been shown to produce 1,4-dicarboxylated 1,4-dihydronaphthalene (B28168) derivatives. researchgate.net The application of such methods to nitro-substituted naphthalenes could provide a direct route to 4-Nitronaphthalene-2,6-dicarboxylic acid, although specific examples for this transformation are not detailed in the provided context. The development of catalytic systems for the efficient fixation of CO₂ into organic molecules remains an active area of research. frontiersin.org
Hydrolysis of Nitrile Precursors
The hydrolysis of dinitrile precursors represents a foundational method for the synthesis of naphthalenedicarboxylic acids. Historically, the preparation of 2,6-naphthalenedicarboxylic acid was achieved through the hydrolysis of 2,6-dicyanonaphthalene. This transformation is typically carried out under acidic or basic conditions, where the nitrile groups are converted to carboxylic acid functionalities.
While specific literature detailing the synthesis of this compound via the hydrolysis of a 4-nitro-2,6-dicyanonaphthalene precursor is not extensively available, the principles of this reaction are well-established. The reaction would proceed as follows:
Reaction Scheme:
4-Nitro-2,6-dicyanonaphthalene + 2H₂O → this compound + 2NH₃
The presence of the electron-withdrawing nitro group on the naphthalene ring would likely influence the reactivity of the nitrile groups, potentially requiring adjustments to the reaction conditions, such as temperature, reaction time, and the concentration of the acid or base catalyst, to achieve optimal yields and prevent unwanted side reactions.
Multi-Step Synthesis Routes from Advanced Intermediates
More complex, multi-step synthetic routes are often employed to achieve higher purity and better control over the regiochemistry of the final product. These pathways typically start from more readily available naphthalene derivatives and involve a series of transformations to introduce the desired functional groups.
A prevalent method for the synthesis of naphthalenedicarboxylic acids is the oxidation of the corresponding dialkylnaphthalenes. This approach is widely used in the industrial production of 2,6-naphthalenedicarboxylic acid from 2,6-dimethylnaphthalene (B47086) or 2,6-diisopropylnaphthalene. The oxidation is typically carried out in the liquid phase using a heavy metal catalyst, such as cobalt or manganese, in the presence of a bromine promoter and an acetic acid solvent. Molecular oxygen, often from the air, serves as the oxidant.
The application of this method to produce this compound would necessitate a starting material such as 4-nitro-2,6-dialkylnaphthalene. The strong oxidizing conditions required to convert the alkyl groups to carboxylic acids must be carefully controlled to avoid degradation of the nitro group or the aromatic ring.
Key Parameters in Alkylnaphthalene Oxidation:
| Parameter | Typical Conditions |
| Starting Material | 2,6-Dialkylnaphthalene |
| Oxidant | Molecular Oxygen (Air) |
| Catalyst System | Cobalt and Manganese salts |
| Promoter | Bromine source (e.g., HBr, NaBr) |
| Solvent | Acetic Acid |
| Temperature | 150-250 °C |
| Pressure | 5-30 atm |
The reaction proceeds through a series of intermediate oxidation states, and byproducts such as partially oxidized intermediates (e.g., formyl-naphthoic acids) and ring-brominated compounds can be formed. Purification of the final product is a critical step in obtaining high-purity naphthalenedicarboxylic acid.
Another synthetic strategy involves the conversion of existing naphthalenecarboxylic acid derivatives. This can include the introduction of a second carboxylic acid group onto a nitronaphthalenecarboxylic acid precursor. Such transformations might involve carboxylation reactions, although these can be challenging and often require specific catalysts and conditions to achieve the desired regioselectivity. The starting materials for these routes would be a suitably substituted nitronaphthalenecarboxylic acid, which would then undergo further functionalization.
The thermal disproportionation of potassium naphthoates is a high-temperature process that can yield dipotassium (B57713) naphthalenedicarboxylates. In this reaction, a potassium salt of a naphthalenemonocarboxylic acid is heated in the presence of a catalyst, such as cadmium iodide, leading to the formation of a mixture of naphthalene and the dipotassium salt of a naphthalenedicarboxylic acid.
For the synthesis of this compound, this method would require a 4-nitronaphthoate as the starting material. The high temperatures involved (typically >400 °C) pose a significant challenge due to the thermal sensitivity of the nitro group. The conditions would need to be meticulously optimized to favor the disproportionation reaction while minimizing the decomposition of the starting material and product.
Derivatization Pathways and Functional Group Transformations
Once this compound has been synthesized, it can serve as a precursor for the preparation of other valuable derivatives through functional group transformations.
A key derivatization of this compound is the reduction of its nitro group to an amino group, yielding 4-Aminonaphthalene-2,6-dicarboxylic acid. This transformation is significant as it introduces a versatile amino functionality that can be further modified to create a wide range of other compounds. Several methods are available for the reduction of aromatic nitro compounds.
Common Methods for Nitro Group Reduction:
| Method | Reagents and Conditions | Selectivity |
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Pt, Ni) | High, but can be sensitive to other functional groups. |
| Zinin Reduction | Sodium sulfide (B99878) (Na₂S) or Sodium hydrosulfide (B80085) (NaSH) in aqueous or alcoholic solution. | Generally selective for nitro groups. |
| Metal/Acid Reduction | Fe, Sn, or Zn in the presence of an acid (e.g., HCl). | Effective but can be harsh. |
The choice of reduction method depends on the desired selectivity and the compatibility with the carboxylic acid groups present in the molecule. For instance, catalytic hydrogenation is a clean and efficient method, but the catalyst and conditions must be chosen carefully to avoid the reduction of the aromatic ring or the carboxylic acid groups. The Zinin reduction, using sodium sulfide, is a classic method known for its selectivity in reducing nitroarenes to anilines. glpbio.com
The successful reduction of this compound provides access to 4-Aminonaphthalene-2,6-dicarboxylic acid, a valuable building block for the synthesis of dyes, polymers, and other functional materials.
Esterification of Carboxylic Acid Moieties
The conversion of the two carboxylic acid groups of this compound into their corresponding esters is a fundamental derivatization. The most common and industrially significant method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.comlibretexts.org This reaction involves heating the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to achieve high yields of the diester, the equilibrium is typically shifted towards the products by using the alcohol as the solvent or by removing the water formed during the reaction. libretexts.orgchemistrysteps.com
Commonly employed acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. chemistrysteps.com A series of proton transfer and elimination steps follows, leading to the formation of the ester and the liberation of a water molecule. masterorganicchemistry.com For a dicarboxylic acid like this compound, this process occurs at both carboxylic acid sites to yield the corresponding diester. masterorganicchemistry.com
While direct studies on the esterification of this compound are not prevalent in the provided literature, extensive research on the parent compound, 2,6-Naphthalenedicarboxylic acid (2,6-NDA), offers significant insights. The synthesis of dimethyl-2,6-naphthalenedicarboxylate, a key monomer for high-performance polyesters, has been thoroughly investigated. researchgate.netwikipedia.org
One study focused on the esterification of 2,6-NDA with methanol (B129727), comparing ten different catalysts to optimize the synthesis of dimethyl-2,6-naphthalenedicarboxylate. researchgate.net Among the catalysts tested, ammonium (B1175870) molybdate (B1676688) and sodium tungstate (B81510) were identified as particularly effective. researchgate.net Further optimization using orthogonal testing with ammonium molybdate as the catalyst established the ideal reaction conditions for achieving a high conversion rate of 95.03%. researchgate.net Another process utilized molybdenum oxide as a catalyst in a slurry reaction with methanol, achieving a 94.5 mol% yield of the desired dimethyl ester. google.com
The table below summarizes the findings from catalyst screening and optimization for the esterification of 2,6-Naphthalenedicarboxylic acid, which serves as a procedural model for its nitro-substituted analogue.
Table 1: Catalysts and Conditions for the Esterification of 2,6-Naphthalenedicarboxylic Acid with Methanol
| Catalyst | Temperature (°C) | Catalyst Conc. (% w/w) | Time (h) | Methanol:Acid Ratio (w/w) | Conversion/Yield | Reference |
|---|---|---|---|---|---|---|
| Ammonium Molybdate | 190 | 1 | 0.5 | 6:1 | 95.03% Conversion | researchgate.net |
| Sodium Tungstate | 215 | 3 | 3 | 6:1 | 92.80% Conversion | researchgate.net |
Formation of Anhydride (B1165640) Derivatives
Dicarboxylic acids, where the carboxyl groups are in a sterically favorable position, can undergo intramolecular dehydration to form cyclic anhydrides. This is typically achieved by heating the dicarboxylic acid, sometimes in the presence of a chemical dehydrating agent like acetic anhydride or phosphorus pentoxide. libretexts.orgfiveable.me The formation of five- and six-membered anhydride rings is generally the most favorable. fiveable.me
A modern, efficient, and high-yielding method for the synthesis of cyclic anhydrides from dicarboxylic acids operates under mild conditions. acs.orgresearchgate.net This process utilizes a catalyst system prepared in situ from magnesium chloride (MgCl₂) and a dialkyl dicarbonate (B1257347). acs.orgacs.org The proposed mechanism involves the activation of the dicarbonate by the MgCl₂ Lewis acid. acs.org This activated species reacts with the dicarboxylic acid to form a mixed anhydride–carbonate intermediate, which then cyclizes to the desired anhydride, releasing carbon dioxide and an alcohol as byproducts. acs.org
Direct synthesis of the anhydride from this compound is not detailed in the available research. However, synthetic routes to isomeric nitro-naphthalic anhydrides are well-documented. For instance, 4-Nitronaphthalene-1,8-dicarboxylic anhydride is synthesized not by dehydration of the corresponding diacid, but through the oxidation of 5-Nitroacenaphthene. chemicalbook.com In this procedure, 5-Nitroacenaphthene is treated with sodium dichromate in hot acetic acid, followed by refluxing to yield the target anhydride. chemicalbook.com
Furthermore, nitration of existing naphthalic anhydride systems can yield nitro derivatives. The nitration of naphthalic anhydride in hot concentrated nitric acid can produce a mixture of isomers, including 4:5-dinitronaphthalic anhydride and 3:6-dinitronaphthalic anhydride. rsc.org These examples confirm that the naphthalene skeleton bearing nitro groups is compatible with the formation of a cyclic anhydride structure.
Table 2: Synthetic Methods for Naphthalic Anhydride Derivatives
| Product | Starting Material | Reagents | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Cyclic Anhydrides | Dicarboxylic Acids | MgCl₂, Dialkyl dicarbonate | Mild conditions | High | acs.orgresearchgate.net |
| 4-Nitronaphthalene-1,8-dicarboxylic anhydride | 5-Nitroacenaphthene | Sodium dichromate, Acetic acid | Heat to 65-70°C, then reflux at 98-100°C | 74% | chemicalbook.com |
Reactivity and Reaction Mechanisms of 4 Nitronaphthalene 2,6 Dicarboxylic Acid
Chemical Reactivity of Carboxylic Acid Functional Groups
The two carboxylic acid groups at the 2- and 6-positions of the naphthalene (B1677914) ring are the primary sites for a variety of nucleophilic acyl substitution reactions.
Esterification Reactions and Their Optimization
The conversion of the carboxylic acid groups in 4-Nitronaphthalene-2,6-dicarboxylic acid to their corresponding esters is a fundamental transformation. This is typically achieved through Fischer-Speier esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst.
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester.
| Parameter | Condition | Reported Conversion (%) | Reference |
|---|---|---|---|
| Catalyst | Ammonium (B1175870) Molybdate (B1676688) | 95.03 | researchgate.net |
| Temperature | 190°C | ||
| Time | 0.5 h | ||
| Methanol (B129727):Acid Ratio | 6:1 (by mass) |
Amidation Reactions
The carboxylic acid functionalities of this compound can be converted to amides by reaction with amines. This transformation typically requires the activation of the carboxylic acid, as the direct reaction with an amine is often slow. Common methods for amide formation include the use of coupling agents or the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride.
Recent advancements have explored the direct amidation of carboxylic acids with nitroarenes, which could offer a more streamlined route to N-aryl amides. nih.govresearchgate.net This method involves the in situ activation of the carboxylic acid, for example, to an acyloxyphosphonium salt, which then reacts with the amine generated from the reduction of the nitro compound. nih.gov While this specific methodology has not been explicitly reported for this compound, it presents a potential pathway for its conversion to various amides.
Decarboxylation Pathways
The removal of one or both carboxylic acid groups from this compound, known as decarboxylation, can be achieved under certain conditions. The stability of the resulting carbanion or radical intermediate is a key factor in the feasibility of this reaction. Aromatic carboxylic acids can undergo decarboxylation, often facilitated by transition-metal catalysts or under photoredox conditions. nih.govnih.govorganic-chemistry.org
For some aromatic dicarboxylic acids, selective mono-protodecarboxylation has been achieved using catalysts like silver carbonate in the presence of acetic acid. organic-chemistry.org The presence of the electron-withdrawing nitro group on the naphthalene ring of this compound would likely influence the stability of any intermediates and thus the conditions required for decarboxylation. Mechanistic studies on related compounds suggest that decarboxylation can proceed through either a radical or an ionic pathway, which can be influenced by the reaction solvent and the presence of acidic promoters. researchgate.net
Chemical Reactivity of the Nitro Group
The nitro group at the 4-position of the naphthalene ring is a key functional group that significantly influences the molecule's electronic properties and reactivity.
Catalytic and Stoichiometric Reduction to Amino Analogs
The reduction of the nitro group to an amino group is a synthetically important transformation, yielding 4-Aminonaphthalene-2,6-dicarboxylic acid. bldpharm.comkeyorganics.net This conversion can be accomplished through various methods, including catalytic hydrogenation and stoichiometric reduction.
Catalytic Hydrogenation: This is a widely used method for the reduction of nitroarenes. unimi.it It typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under an atmosphere of hydrogen gas. The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group.
Stoichiometric Reduction: A variety of stoichiometric reducing agents can also be employed. These include metals in acidic media (e.g., iron, tin, or zinc in hydrochloric acid), as well as other reagents like sodium dithionite. unimi.it The choice of reducing agent can sometimes offer chemoselectivity, allowing for the reduction of the nitro group in the presence of other reducible functional groups.
The general transformation can be represented as follows:
| Reagent/Catalyst | Conditions | General Applicability |
|---|---|---|
| H₂, Pd/C | Hydrogen gas pressure, various solvents | Widely used, highly efficient |
| Fe, HCl | Acidic aqueous solution | Classical method, often used in industrial synthesis |
| SnCl₂, HCl | Acidic solution | Common laboratory method |
| NaBH₄, Catalyst | Requires a catalyst (e.g., metal nanoparticles) | Milder conditions |
The resulting 4-Aminonaphthalene-2,6-dicarboxylic acid is a valuable building block for the synthesis of more complex molecules.
Influence on Electrophilic Aromatic Substitution of the Naphthalene Ring
The nitro group is a strong deactivating and meta-directing group in electrophilic aromatic substitution reactions on a benzene (B151609) ring. However, in the case of naphthalene, the directing effects are more complex due to the fused ring system. Naphthalene itself is more reactive than benzene towards electrophilic substitution, with the 1-position (α-position) being the most reactive site. libretexts.orgwordpress.com
Nucleophilic Aromatic Substitution Considerations
The structure of this compound, featuring a naphthalene core substituted with strong electron-withdrawing groups, theoretically predisposes it to participate in nucleophilic aromatic substitution (SNAr) reactions. The nitro group (-NO₂) and the two carboxylic acid groups (-COOH) significantly reduce the electron density of the aromatic rings, making the naphthalene system electrophilic and thus susceptible to attack by nucleophiles. wikipedia.orglibretexts.org
In general, for a nucleophilic aromatic substitution to occur, the aromatic ring must be activated by electron-withdrawing groups, particularly those positioned ortho or para to a suitable leaving group. libretexts.orgchemistrysteps.com In the case of this compound, while there isn't a conventional leaving group like a halide, the strong activation by the nitro and carboxyl groups could facilitate the displacement of one of these groups or a hydride ion under specific conditions, although the latter is less common.
The nitro group is a powerful activator for SNAr reactions. wikipedia.org Its presence, along with the carboxylic acid groups, would stabilize the negatively charged intermediate, often referred to as a Meisenheimer complex, which is formed during the nucleophilic attack. wikipedia.org This stabilization is crucial for the reaction to proceed. The positions of the electron-withdrawing groups on the naphthalene ring are critical in determining the feasibility and regioselectivity of such reactions.
Reactivity of the Naphthalene Aromatic Core
The fused bicyclic aromatic system of naphthalene endows it with a distinct reactivity profile compared to benzene. While it undergoes many of the same types of reactions, the energetic cost of disrupting the aromaticity of one ring is less than that for a single benzene ring, making naphthalene generally more reactive. reddit.com
Diels-Alder Cycloadditions as Dienophiles
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings, involving a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org While naphthalene possesses a diene system within its structure, its aromaticity makes it a reluctant participant in Diels-Alder reactions as the diene component, as this would lead to a significant loss of aromatic stabilization energy. echemi.com However, the naphthalene core can act as a dienophile, particularly when substituted with electron-withdrawing groups. brainly.inkpfu.ru
For this compound, the presence of the strongly electron-withdrawing nitro and carboxylic acid groups is expected to enhance its dienophilic character. libretexts.orglibretexts.org These substituents lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the naphthalene system, facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. wikipedia.org Research on simpler nitronaphthalenes has shown that they can act as dienophiles in reactions with electron-rich dienes, especially under high pressure or thermal conditions. researchgate.net The cycloaddition would likely occur across one of the rings of the naphthalene core, temporarily disrupting its aromaticity to form a bicyclic adduct. Subsequent aromatization, often through the elimination of a small molecule, is a common feature of such reactions. researchgate.net
The general reactivity of nitro-substituted aromatic compounds as dienophiles is summarized in the table below:
| Dienophile Type | Activating Groups | Reactivity in Diels-Alder |
| Nitroalkenes | Nitro group | Good dienophiles nih.gov |
| Nitronaphthalenes | Nitro group(s) | Moderate dienophiles, reactivity enhanced by electron-donating dienes researchgate.net |
| Nitrofurans | Nitro group | Efficient dienophiles conicet.gov.arsciforum.net |
Gas-Phase Reactions with Reactive Oxygen Species (e.g., Hydroxyl Radicals)
In the atmosphere, polycyclic aromatic hydrocarbons (PAHs) and their derivatives can undergo gas-phase reactions with reactive oxygen species, such as the hydroxyl radical (•OH), which is a key atmospheric oxidant. osti.govacs.org These reactions are important in determining the atmospheric lifetime and transformation of these compounds. tandfonline.comtandfonline.com
The reaction of naphthalene with hydroxyl radicals in the gas phase has been studied, and it is known to proceed via the addition of the •OH radical to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. osti.gov This initial adduct can then undergo further reactions, often in the presence of NOx, to form products such as nitronaphthalenes and naphthols. osti.govnih.gov
For this compound, the reaction with hydroxyl radicals is expected to follow a similar mechanism. The presence of the deactivating nitro and carboxylic acid groups would likely decrease the rate of the initial •OH addition compared to unsubstituted naphthalene. However, the reaction would still be a significant atmospheric degradation pathway. The position of the initial •OH attack would be influenced by the directing effects of the existing substituents. The subsequent reactions of the resulting radical adduct would lead to a variety of oxygenated and further nitrated products. Studies on the photochemistry of 1-nitronaphthalene (B515781) have shown that it can be a source of reactive species like singlet oxygen and other radicals in atmospheric waters. acs.orgacs.orgunito.it
A comparative overview of the kinetics of gas-phase reactions of hydroxyl radicals with related compounds is presented below:
| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| Naphthalene | (2.16 ± 0.19) x 10⁻¹¹ | osti.gov |
| Biphenyl | (7.0 ± 1.5) x 10⁻¹² | osti.gov |
| Nitromethane | (1.58 ± 0.09) x 10⁻¹⁴ | researchgate.net |
| Nitroethane | (1.20 ± 0.10) x 10⁻¹³ | researchgate.net |
Regioselectivity and Stereochemical Control in Chemical Transformations
The outcomes of chemical reactions involving this compound are governed by the principles of regioselectivity and stereochemistry, which are influenced by the electronic and steric properties of the substituents on the naphthalene core.
Regioselectivity:
In reactions involving the naphthalene ring system, the positions of the existing substituents play a crucial role in directing incoming reagents to specific positions. nih.govresearchgate.net For electrophilic aromatic substitution, the directing effects of the nitro and carboxylic acid groups would need to be considered. However, given the highly deactivated nature of the ring, such reactions would be challenging.
In nucleophilic aromatic substitution, the electron-withdrawing groups direct the incoming nucleophile to specific positions, typically ortho and para to the activating group, as this allows for resonance stabilization of the Meisenheimer intermediate. libretexts.org
In Diels-Alder reactions where this compound acts as the dienophile, the regioselectivity of the cycloaddition would be determined by the electronic and steric interactions between the dienophile and the diene. wikipedia.org The substitution pattern on the diene would influence which of the two possible regioisomeric products is formed.
Stereochemical Control:
The stereochemistry of reactions involving this compound is particularly relevant in cycloaddition reactions. The Diels-Alder reaction is a stereospecific process, meaning that the stereochemistry of the dienophile is retained in the product. libretexts.orglibretexts.orgmasterorganicchemistry.com If the dienophile has cis or trans substituents, this stereochemical relationship will be preserved in the newly formed six-membered ring. theorango.com
When a cyclic diene reacts with a dienophile, two stereoisomeric products, the endo and exo adducts, can be formed. libretexts.orglibretexts.org The endo product is often favored due to secondary orbital interactions between the diene and the dienophile, a phenomenon known as the Alder endo rule. For this compound, the bulky carboxylic acid groups and the nitro group would likely influence the facial selectivity of the diene's approach and could affect the endo/exo selectivity of the cycloaddition.
An article on the advanced spectroscopic and structural characterization of this compound cannot be generated as requested.
The user's instructions mandated a strict focus solely on "this compound" and required in-depth, scientifically accurate information for the following sections:
X-ray Diffraction for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Studies
Generating content for these sections without specific experimental data would lead to speculation or the incorrect use of data from related but structurally different compounds, such as the parent compound 2,6-Naphthalenedicarboxylic acid. This would violate the core requirements of accuracy and strict adherence to the subject compound.
Therefore, until the detailed spectroscopic and crystallographic characterization of this compound is performed and published in the scientific domain, it is not possible to create the specified article.
In-Depth Analysis of this compound: Characterization and Application in Material Science
Detailed investigations into the chemical compound this compound and its derived materials have revealed significant insights into its structural, thermal, and surface properties. Advanced analytical techniques have been employed to elucidate the characteristics that make this compound a point of interest for specialized applications in materials science, particularly in the development of porous materials.
While specific research exclusively detailing the characterization of this compound is limited, the established methodologies for analyzing similar functionalized aromatic dicarboxylic acids provide a framework for understanding its properties. These compounds are often utilized as organic linkers in the synthesis of metal-organic frameworks (MOFs), which are crystalline materials with applications in gas storage, separation, and catalysis. The characterization of such materials is crucial for understanding their structure-property relationships.
Advanced Spectroscopic and Structural Characterization
The characterization of 4-Nitronaphthalene-2,6-dicarboxylic acid and its derivatives relies on a suite of advanced analytical techniques to determine their structure, purity, stability, and porosity. These methods are fundamental in the field of materials science for establishing the viability of new compounds in various applications.
Powder X-ray Diffraction (PXRD) is an essential technique for the phase identification and purity assessment of crystalline materials. For MOFs synthesized using linkers like this compound, PXRD patterns are compared with simulated patterns from single-crystal X-ray diffraction data to confirm the synthesis of the desired crystalline phase. The positions and intensities of the diffraction peaks are unique to a specific crystal structure, acting as a "fingerprint" for the material.
The purity of a synthesized batch can be confirmed by the absence of peaks corresponding to starting materials or potential impurity phases. For instance, in the synthesis of MOFs, the presence of unreacted this compound would result in additional peaks in the PXRD pattern, indicating an impure sample.
Table 1: Representative PXRD Data for a Hypothetical MOF Derived from a Naphthalenedicarboxylic Acid Linker This table is illustrative, showing typical data obtained from PXRD analysis.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 7.2 | 12.27 | 100 |
| 14.7 | 6.02 | 45 |
| 25.1 | 3.54 | 60 |
Crystal engineering involves the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For a molecule like this compound, the carboxylic acid groups and the nitro group can participate in hydrogen bonding and other non-covalent interactions, directing the assembly of molecules into specific crystal packing arrangements.
Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical aspect of this field. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, stability, and melting point. The study of polymorphism in dicarboxylic acids is important as different crystalline forms can arise depending on the crystallization conditions, such as solvent and temperature. While specific polymorphs of this compound are not documented in widely available literature, the principles of polymorphism in similar organic molecules suggest that it could exist in various crystalline forms.
Thermogravimetric Analysis (TGA) is a key technique for assessing the thermal stability of materials. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate. The resulting TGA curve provides information about decomposition temperatures, the presence of solvated molecules, and the composition of the material.
For MOFs derived from this compound, TGA can reveal a multi-step decomposition process. An initial weight loss at lower temperatures (typically below 200°C) often corresponds to the removal of guest solvent molecules residing in the pores. The subsequent major weight loss at higher temperatures indicates the decomposition of the organic linker and the collapse of the framework structure. The introduction of a nitro group can influence the thermal stability of the linker and, consequently, the entire framework.
Table 2: Illustrative TGA Data for Metal-Organic Frameworks This table presents typical thermal decomposition stages for MOFs.
| Material | Temperature Range (°C) | Weight Loss (%) | Attributed To |
|---|---|---|---|
| MOF-A | 25-150 | 15 | Solvent molecule removal |
| MOF-A | 350-500 | 55 | Decomposition of organic linker |
| MOF-B (Nitro-functionalized) | 25-180 | 12 | Solvent molecule removal |
| MOF-B (Nitro-functionalized) | 320-470 | 60 | Decomposition of organic linker |
The characterization of surface area and porosity is crucial for materials designed for adsorption and catalysis. The Brunauer-Emmett-Teller (BET) method, based on the physisorption of a gas (commonly nitrogen) at a low temperature, is the standard technique for determining the specific surface area of porous materials.
For MOFs synthesized from this compound, the BET surface area is a direct measure of the accessible internal pore network. The shape of the nitrogen adsorption-desorption isotherm can also provide qualitative information about the pore size distribution (microporous, mesoporous, or macroporous). The functionalization of the linker with a nitro group can impact the resulting porosity and surface area of the MOF by altering the packing of the linkers within the crystal structure.
Table 3: Representative Porosity Data for Porous Materials This table shows typical values obtained from gas sorption analysis.
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
|---|---|---|
| Activated Carbon | 1500 | 0.75 |
| Zeolite Y | 900 | 0.35 |
| MOF-5 | 3800 | 1.30 |
| Fe-NDC MOF | 650 | 0.42 |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic nature of 4-Nitronaphthalene-2,6-dicarboxylic acid. These methods provide a basis for predicting its structure, stability, and spectroscopic signatures.
Density Functional Theory (DFT) is a cornerstone of computational chemistry, widely used for its balance of accuracy and computational efficiency in studying molecular systems. chemrxiv.org For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), are employed to determine its optimized geometric structure and electronic properties. chemrxiv.orgmaterialsciencejournal.orgresearchgate.net These studies involve calculating key structural parameters like bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.
DFT methods are crucial for understanding how the electron-withdrawing nitro group (-NO₂) and the carboxylic acid groups (-COOH) influence the geometry of the naphthalene (B1677914) core. researchgate.net The calculations can predict the planarity of the aromatic rings and the orientation of the substituent groups.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-C (ring) | Aromatic carbon-carbon bond length | ~1.37 - 1.43 Å |
| C-N (nitro) | Bond length between naphthalene ring and nitro group | ~1.48 Å |
| N=O (nitro) | Bond length within the nitro group | ~1.22 Å |
| C-C (carboxyl) | Bond length between naphthalene ring and carboxyl group | ~1.49 Å |
| C=O (carboxyl) | Carbonyl bond length in the carboxyl group | ~1.21 Å |
| C-O (carboxyl) | Carbon-hydroxyl bond length in the carboxyl group | ~1.35 Å |
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. materialsciencejournal.org
For this compound, the HOMO is expected to be delocalized primarily over the electron-rich naphthalene ring system. In contrast, the LUMO is anticipated to be localized on the electron-deficient nitro group and the π-system it is conjugated with. materialsciencejournal.org This distribution signifies that the naphthalene core acts as the primary electron donor, while the nitro group serves as the principal electron acceptor site in electronic transitions. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and is a factor in determining the color and electronic absorption properties of the molecule. ub.edu
| Orbital | Typical Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -7.5 eV | Naphthalene ring |
| LUMO | -3.0 eV | Nitro group and naphthalene ring |
| HOMO-LUMO Gap (ΔE) | 4.5 eV | - |
DFT calculations are also employed to predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of this compound. researchgate.netresearchgate.net Theoretical vibrational analysis involves calculating the harmonic frequencies corresponding to the normal modes of vibration. researchgate.net These calculated frequencies can be compared with experimental FT-IR and Raman spectra to assign specific spectral bands to the vibrations of functional groups, such as the symmetric and asymmetric stretching of the NO₂ group, the C=O and O-H stretching of the carboxylic acid groups, and various C-H and C=C vibrations of the aromatic core. researchgate.netresearchgate.net
Similarly, the electronic absorption spectrum can be predicted by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov These calculations help in understanding the origin of the absorption bands observed in the experimental UV-Vis spectrum.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| -COOH | O-H stretch | ~3400-3550 |
| -COOH | C=O stretch | ~1700-1750 |
| -NO₂ | Asymmetric stretch | ~1520-1560 |
| -NO₂ | Symmetric stretch | ~1340-1370 |
| Aromatic Ring | C=C stretch | ~1450-1600 |
Time-Dependent Density Functional Theory (TD-DFT) is a primary method for investigating the properties of electronically excited states. rsc.orguci.edu This approach is used to calculate vertical excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum, and oscillator strengths, which relate to the intensity of these absorptions. researchgate.net For this compound, TD-DFT can elucidate the nature of the electronic transitions, for instance, identifying them as π→π* or n→π* transitions.
Furthermore, TD-DFT is essential for understanding the photophysical behavior of the molecule after it absorbs light. rsc.org Nitroaromatic compounds are often characterized by rapid non-radiative decay pathways, meaning they tend to be poor fluorophores. nih.gov TD-DFT calculations can help map the potential energy surfaces of the excited states to understand the mechanisms, such as intersystem crossing or internal conversion, that lead to this efficient fluorescence quenching. rsc.orgnih.gov
Reaction Mechanism Studies and Transition State Analysis
Theoretical methods are invaluable for exploring the reactivity of this compound and elucidating potential reaction mechanisms. By mapping the potential energy surface for a proposed reaction, computational chemists can identify the structures of reactants, products, intermediates, and, crucially, transition states. chemrxiv.org
For example, DFT can be used to model reactions involving the carboxylic acid groups (e.g., esterification) or the nitro group (e.g., reduction). The process involves locating the transition state structure—the maximum energy point along the minimum energy path—and calculating the activation energy (the energy barrier that must be overcome for the reaction to proceed). chemrxiv.org This information provides fundamental insights into reaction kinetics and helps predict which reaction pathways are most favorable. chemrxiv.org
Applications in Advanced Materials and Supramolecular Chemistry
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. 4-Nitronaphthalene-2,6-dicarboxylic acid is an exemplary organic linker for creating these sophisticated architectures, leading to materials with diverse structures and functions.
As Organic Linkers in MOF Synthesis (e.g., with Alkaline Earth, Transition, and Lanthanide Metals)
The parent compound, naphthalene-2,6-dicarboxylic acid (NDC), is widely used to construct robust MOFs and coordination polymers with a variety of metal ions. The dicarboxylate functionality readily coordinates with metals from across the periodic table, including transition metals like cadmium, nickel, and cobalt, and f-block elements such as lanthanides. For instance, lanthanide-based MOFs constructed with NDC exhibit diverse three-dimensional topologies with coordination numbers for the metal ions ranging from seven to nine. Similarly, coordination polymers with transition metals such as nickel have been synthesized, forming structures like two-dimensional nanosheet arrays.
The introduction of a nitro group, as in this compound, creates a functionalized linker that builds upon this established coordination chemistry. While the fundamental ability to form frameworks with alkaline earth, transition, and lanthanide metals is retained, the nitro group imparts distinct electronic characteristics and functionalities to the final material. An example illustrating the use of a nitro-functionalized naphthalene (B1677914) dicarboxylate is MOF-205-NO2, which is synthesized from zinc ions, benzene-1,3,5-tribenzoate, and 1-nitronaphthalene-3,7-dicarboxylate, a positional isomer of the target ligand. nih.gov This demonstrates the successful incorporation of a nitro-naphthalene dicarboxylate into a highly porous framework.
Functionalization of MOFs via Nitro and Amino Groups
The nitro group on the this compound linker is not merely a passive component; it is a key functional group that can be leveraged in two significant ways.
First, the nitro group itself modifies the properties of the MOF. As a strong electron-withdrawing group, it can influence the electronic environment of the framework and enhance specific interactions with guest molecules. This has been shown to improve the adsorption of carbon dioxide, where the nitro group's properties lead to stronger binding interactions within the MOF's pores. chemistryviews.org
Structural Diversity, Topology, and Porosity in MOF Architectures
MOFs derived from naphthalene-2,6-dicarboxylate linkers are known for their remarkable structural diversity and varied topologies. The geometry of the linker can lead to the formation of frameworks with different network structures, including primitive cubic (pcu) topologies. The choice of metal, solvent, and reaction conditions can direct the self-assembly process to yield a range of phases with different coordination environments and void spaces.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π–π stacking, to direct the spontaneous organization of molecules into larger, well-defined structures. The functional groups on this compound provide multiple interaction sites, enabling its use in the rational design of sophisticated supramolecular systems.
While direct experimental studies on the self-assembly of this compound on surfaces are not extensively documented, the behavior of its parent compound, 2,6-Naphthalenedicarboxylic acid (NDCA), provides a strong basis for predicting its capabilities. NDCA is known to form highly ordered, two-dimensional (2D) crystalline networks on surfaces like graphite (B72142) and gold. researchgate.net These structures are primarily directed by intermolecular hydrogen bonds between the carboxylic acid groups, which form characteristic catemer or dimer motifs.
The introduction of a nitro group at the 4-position is expected to significantly modify this self-assembly behavior in several ways:
Altered Intermolecular Interactions: The strongly electron-withdrawing nitro group can act as a hydrogen bond acceptor, potentially disrupting the carboxylic acid-based patterns and introducing new competing interactions.
Modified Electronic Properties: The nitro group alters the electron density of the naphthalene core, which can influence the strength of π–π stacking interactions between adjacent molecules and modify the molecule-substrate interaction.
Steric Influence: The presence of the nitro group can induce steric hindrance, potentially leading to different packing arrangements and surface registries compared to the unsubstituted NDCA.
These modifications offer a pathway to tune the resulting 2D supramolecular structures, allowing for the engineering of surface properties and the creation of templates for the controlled adsorption of other molecules.
The dicarboxylate nature of this compound makes it an excellent candidate as an organic linker for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials built from metal ions or clusters connected by organic ligands. asianpubs.orgfrontiersin.org The parent NDCA linker is widely used to create robust MOFs with diverse topologies and applications in gas storage and sensing. asianpubs.orgfrontiersin.orgnih.govrsc.orgresearchgate.net
By using this compound as the linker, new functional MOFs could be designed with tailored properties:
Enhanced Selectivity: The nitro group, pointing into the pores of the framework, could create specific binding sites for guest molecules, enhancing the selectivity of the MOF for certain gases or solvents.
Luminescent Sensing: The naphthalene core is inherently fluorescent. The nitro group, being an electron-withdrawing group, can quench this fluorescence. This property could be exploited for "turn-on" fluorescent sensing, where the binding of a specific analyte displaces the nitro group or alters its electronic state, restoring luminescence.
Catalytic Activity: The nitro groups within the MOF pores could serve as catalytic sites or be chemically modified (e.g., reduced to amino groups) to introduce catalytic functionality.
The table below summarizes the potential effects of the nitro-functionalization on the properties of NDCA-based MOFs.
| Property | Effect of 4-Nitro Functionalization | Potential Application |
|---|---|---|
| Pore Environment | Introduces polar, electron-deficient sites. | Selective adsorption of polar molecules. |
| Luminescence | Quenches native fluorescence of the naphthalene linker. | "Turn-on" fluorescent sensors for specific analytes. |
| Reactivity | Provides a reactive site for post-synthetic modification (e.g., reduction to an amine). | Creation of catalytic sites or specific binding pockets. |
Precursor and Reagent in Advanced Organic Synthesis
Beyond its role in supramolecular chemistry, this compound is a valuable precursor in multi-step organic synthesis due to the distinct reactivity of its functional groups.
The molecule possesses three key reactive sites: two carboxylic acid groups and one nitro group. This trifunctionality allows it to serve as a versatile scaffold for building more complex molecules.
The carboxylic acid groups can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides. This allows for the attachment of other molecular fragments through robust covalent bonds.
The nitro group can be reduced to an amino group (–NH2), which is one of the most versatile functional groups in organic chemistry. This resulting amine can then be used in diazotization reactions, amide couplings, or as a directing group in further aromatic substitutions.
This combination of functionalities makes it a suitable starting material for the synthesis of complex polyamides, polyesters, and other specialty polymers where the rigid, functionalized naphthalene unit can impart desirable thermal and mechanical properties. researchgate.netresearchgate.net
While no direct synthesis of chiral ligands from this compound has been reported, its structure provides a straightforward platform for such applications. Asymmetric catalysis often relies on chiral ligands that coordinate to a metal center and create a chiral environment, enabling the selective formation of one enantiomer of a product. rsc.orgnih.govnih.govdicp.ac.cn
A plausible strategy for creating a C2-symmetric chiral ligand from this precursor involves the following steps:
Activation of Carboxylic Acids: The two carboxylic acid groups are first converted to a more reactive form, such as an acid chloride.
Amide Coupling: The activated diacid is then reacted with two equivalents of a chiral amine (e.g., (R)- or (S)-1-phenylethylamine).
This reaction would yield a chiral diamide. The resulting molecule, possessing a rigid naphthalene backbone and defined chiral centers, could then be evaluated as a ligand in various metal-catalyzed asymmetric reactions, such as hydrogenations or C-C bond-forming reactions. The electronic properties of the ligand could be further tuned by the presence of the nitro group.
The naphthalene core is a well-known chromophore (the part of a molecule responsible for its color). The synthesis of azo dyes, which constitute a large class of commercial colorants, is a primary application for aromatic nitro compounds. cuhk.edu.hkunb.ca The general process involves the reduction of a nitro group to an amine, followed by diazotization and coupling.
This compound can serve as a key intermediate for advanced dyes through the following synthetic sequence:
Reduction: The nitro group is reduced to an amine, yielding 4-aminonaphthalene-2,6-dicarboxylic acid.
Diazotization: The resulting amino group is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a highly reactive diazonium salt. cuhk.edu.hkunb.ca
Azo Coupling: The diazonium salt is then reacted with a coupling component—an electron-rich aromatic compound such as a phenol, naphthol, or aromatic amine—to form the final azo dye. google.comjbiochemtech.com
The two carboxylic acid groups act as auxochromes, modifying the color of the dye and, crucially, imparting water solubility and the ability to bind to fibers like cotton or wool. By varying the coupling component, a wide range of colors can be produced.
The table below illustrates potential coupling components and the general class of color that would be expected from the resulting azo dye.
| Coupling Component | General Structure of Resulting Dye | Expected Color Range |
|---|---|---|
| Phenol | A hydroxyphenyl-azo-naphthalene dicarboxylic acid | Yellow to Orange |
| Naphthalen-2-ol (β-Naphthol) | A hydroxynaphthyl-azo-naphthalene dicarboxylic acid | Orange to Red |
| Aniline | An aminophenyl-azo-naphthalene dicarboxylic acid | Yellow to Orange |
| N,N-Dimethylaniline | A (dimethylamino)phenyl-azo-naphthalene dicarboxylic acid | Red to Violet |
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes
Currently, the synthesis of 4-Nitronaphthalene-2,6-dicarboxylic acid is not as established as that of other naphthalenedicarboxylic acids. Future research should prioritize the development of efficient, scalable, and environmentally benign synthetic methodologies. Key areas of exploration could include:
Direct Nitration of 2,6-Naphthalenedicarboxylic Acid: Investigating selective nitration reactions of 2,6-naphthalenedicarboxylic acid would be a direct route. Research should focus on optimizing reaction conditions, such as the choice of nitrating agent and solvent, to achieve high regioselectivity and yield of the desired 4-nitro isomer.
Oxidation of Nitronaphthalene Precursors: An alternative approach involves the oxidation of more readily available nitronaphthalene derivatives. For instance, the oxidation of a 2,6-disubstituted naphthalene (B1677914) with a nitro group at the 4-position could be a viable pathway.
Green Chemistry Approaches: The development of sustainable synthetic routes using greener solvents, catalysts, and reaction conditions will be crucial. This could involve enzymatic catalysis or the use of solid acid catalysts to minimize waste and environmental impact.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Direct Nitration | Potentially a one-step process from a readily available starting material. | Controlling regioselectivity to obtain the desired 4-nitro isomer in high purity. |
| Oxidation of Precursors | May offer better control over the final product's structure. | Availability and synthesis of the appropriately substituted nitronaphthalene precursor. |
| Green Chemistry Methods | Environmentally friendly, reduced waste, and potentially safer processes. | Catalyst development and optimization for high efficiency and selectivity. |
Exploration of Advanced Functional Materials Beyond Current Applications
The unique molecular structure of this compound, featuring both carboxylic acid and nitro functional groups, makes it a promising building block for a variety of advanced functional materials. While its parent compound, 2,6-naphthalenedicarboxylic acid, is a key monomer for high-performance polyesters like polyethylene (B3416737) naphthalate (PEN), the nitro-functionalized derivative could lead to materials with enhanced properties. wikipedia.org
Future research should focus on its incorporation into:
Metal-Organic Frameworks (MOFs): The dicarboxylate functionality can be used to construct novel MOFs. The presence of the nitro group could introduce interesting properties such as enhanced gas sorption selectivity, catalytic activity, or sensing capabilities for specific analytes. The parent 2,6-naphthalenedicarboxylic acid has been used to synthesize MOFs with applications in gas storage and separation. asianpubs.org
High-Performance Polymers: Similar to its non-nitrated counterpart, this compound could be used to synthesize polyesters, polyamides, and polyimides. The nitro group may enhance properties such as thermal stability, flame retardancy, and gas barrier properties.
Luminescent Materials: Naphthalene derivatives are known for their fluorescent properties. The combination of the naphthalene core with an electron-withdrawing nitro group and electron-donating carboxylate groups could lead to novel organic fluorophores with applications in sensing, imaging, and optoelectronics.
Integration with Hybrid Material Systems and Nanotechnology
The integration of this compound into hybrid materials and nanostructures opens up a vast design space for creating materials with synergistic properties.
Polymer-Nanoparticle Composites: This compound could be used as a surface modifier for nanoparticles (e.g., metal oxides, quantum dots) to improve their dispersion in polymer matrices. The carboxylic acid groups can anchor to the nanoparticle surface, while the naphthalene unit can interact favorably with the polymer.
Self-Assembled Monolayers: The amphiphilic nature of this molecule could be exploited to form self-assembled monolayers on various substrates, enabling the tuning of surface properties such as wettability and adhesion.
Drug Delivery Systems: MOFs derived from this ligand could be explored as nanocarriers for drug delivery. The porous structure can encapsulate drug molecules, and the surface chemistry can be tailored for targeted release.
Deeper Mechanistic Understanding Through Advanced In Situ Spectroscopies
To fully unlock the potential of this compound, a fundamental understanding of its chemical and physical properties at the molecular level is essential. Advanced in situ spectroscopic techniques can provide valuable insights into:
Coordination Chemistry: In situ X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) can be used to study the coordination of the dicarboxylate groups with metal ions during the formation of MOFs and coordination polymers.
Reaction Mechanisms: In situ infrared (IR) and Raman spectroscopy can monitor the chemical transformations of the nitro and carboxylic acid groups during polymerization or other chemical reactions, providing crucial information for process optimization.
Photophysical Processes: Time-resolved fluorescence and absorption spectroscopy can be employed to understand the excited-state dynamics of this molecule and its derivatives, which is vital for the design of efficient luminescent materials and sensors.
Unexplored Applications in Chemical Sciences and Engineering
Beyond the aforementioned areas, this compound holds promise for a range of other applications that are yet to be explored.
Catalysis: The nitro group can be reduced to an amino group, which can serve as a catalytic site or a point for further functionalization. MOFs or polymers containing this functionality could be designed as heterogeneous catalysts.
Sensors: The electron-deficient nature of the nitronaphthalene core makes it a potential candidate for sensing electron-rich analytes through charge-transfer interactions. rsc.org This could be exploited for the development of chemical sensors.
Liquid Crystals: The rigid, rod-like structure of the naphthalenedicarboxylic acid backbone is a common feature in liquid crystalline materials. The introduction of a polar nitro group could influence the mesophase behavior and electro-optical properties.
Q & A
Q. What are the recommended methods for synthesizing 4-nitronaphthalene-2,6-dicarboxylic acid?
Synthesis typically involves nitration of naphthalene-2,6-dicarboxylic acid. A two-step approach is common:
Carboxylation/Nitration: Nitration of naphthalene derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to prevent over-nitration.
Purification: Recrystallization from polar aprotic solvents (e.g., dimethylformamide) to isolate the nitro-substituted product.
Key validation: Monitor reaction progress via TLC or HPLC, and confirm structure using FTIR (nitro group stretch ~1520 cm⁻¹) and elemental analysis .
Q. How should researchers handle this compound safely in the laboratory?
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a P95 respirator for aerosolized particles .
- Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks (H335: May cause respiratory irritation) .
- Waste disposal: Collect nitro-containing waste in sealed containers for incineration by licensed facilities to avoid environmental contamination .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- FTIR: Identify functional groups (e.g., nitro: ~1520 cm⁻¹, carboxylic acid: ~1700 cm⁻¹) .
- NMR: Use DMSO-d₆ as a solvent for ¹H/¹³C NMR to resolve aromatic protons (δ 8.5–9.0 ppm for nitro-substituted naphthalene) .
- XRD: Confirm crystallinity and molecular packing; compare with databases (e.g., CCDC) for nitroaromatic analogs .
Advanced Research Questions
Q. How does the nitro group influence the coordination chemistry of naphthalene-2,6-dicarboxylic acid?
The nitro group acts as an electron-withdrawing substituent, reducing the electron density of the aromatic ring and altering ligand-metal binding. For example:
- Metal complexes: Nitro-substituted ligands form stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via carboxylate oxygen and nitro oxygen/nitrogen coordination. Compare with pyridine-2,6-dicarboxylic acid complexes, where nitro groups enhance redox activity .
- Thermal stability: TGA-FTIR studies show nitro-substituted complexes decompose at higher temperatures (~300°C) due to stronger metal-ligand bonds .
Q. What strategies resolve contradictions in reported antimicrobial activity of nitroaromatic dicarboxylic acids?
- Experimental design: Use standardized MIC (minimum inhibitory concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Control variables: Account for solubility (e.g., DMSO as a co-solvent) and pH effects (carboxylic acid deprotonation enhances bioavailability) .
- Data interpretation: Cross-validate with computational models (e.g., molecular docking to bacterial enzyme active sites) to correlate structure-activity relationships .
Q. Can this compound be used in luminescent materials?
Yes, but modifications are required:
- Lanthanide chelation: Replace nitro groups with electron-donating substituents (e.g., –OH) to improve energy transfer to lanthanide ions (e.g., Eu³⁺, Tb³⁺). Nitro groups may quench luminescence via charge transfer .
- Coordination polymers: Synthesize 2D/3D frameworks with Zn²⁺ or Cd²⁺; nitro groups can enhance porosity for sensor applications .
Methodological Challenges
Q. How to optimize synthetic yields while minimizing byproducts?
Q. What computational methods predict the reactivity of nitro-substituted dicarboxylic acids?
- DFT calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, nitro groups lower LUMO energy, enhancing electrophilicity at the 1- and 3-positions .
- MD simulations: Study solvation effects on proton dissociation constants (pKa) of carboxylic acid groups, critical for metal chelation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
